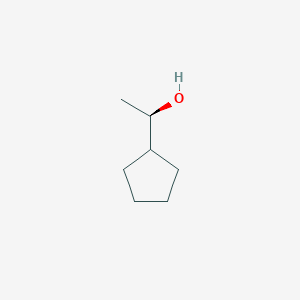

(1R)-1-cyclopentylethan-1-ol

CAS No.: 122382-79-0

Cat. No.: VC8407605

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122382-79-0 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | (1R)-1-cyclopentylethanol |

| Standard InChI | InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | WPCMSUSLCWXTKB-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1CCCC1)O |

| SMILES | CC(C1CCCC1)O |

| Canonical SMILES | CC(C1CCCC1)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is (1R)-1-cyclopentylethanol, reflecting its cyclopentane ring attached to an ethanol backbone with (R)-configuration at the chiral center . Its three-dimensional structure arises from the spatial arrangement of the hydroxyl (-OH) group, cyclopentyl ring, and methyl group, as illustrated by its canonical SMILES: .

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 122382-79-0 | ECHA |

| EC Number | 840-993-5 | ECHA |

| Molecular Formula | PubChem | |

| Molecular Weight | 114.19 g/mol | PubChem |

| InChI Key | WPCMSUSLCWXTKB-ZCFIWIBFSA-N | PubChem |

Stereochemical Significance

The compound’s chirality enables enantioselective interactions in catalytic systems. X-ray crystallography and computational models confirm that the (R)-enantiomer adopts a specific conformation where the hydroxyl group occupies an axial position relative to the cyclopentane ring . This spatial orientation influences its reactivity in stereocontrolled reactions, such as asymmetric hydrogenation .

Synthetic Methodologies

Asymmetric Reduction of Cyclopentanone

The primary route to (1R)-1-cyclopentylethan-1-ol involves the enantioselective reduction of cyclopentanone. Patent literature describes the use of chiral borane catalysts, such as monoisopinocampheylborane (IpcBH), which achieve >90% enantiomeric excess (ee) under optimized conditions . The reaction proceeds via a six-membered transition state, where the catalyst’s bulky groups direct hydride transfer to the re face of the ketone .

Reaction Scheme:

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. A 2024 patent (WIPO PATENTSCOPE) discloses a continuous-flow system using immobilized enzymes (e.g., alcohol dehydrogenases) to reduce cyclopentanone in aqueous media, yielding 85% conversion with 99% ee . This green chemistry approach minimizes waste and avoids hazardous solvents .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water (<1 g/L) . Its hydroxyl group participates in nucleophilic substitutions and oxidation reactions:

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) yields cyclopentanone ().

-

Esterification: Reacts with acetyl chloride to form (1R)-1-cyclopentylethyl acetate.

Applications in Organic Synthesis

Chiral Auxiliary in Pharmaceutical Intermediates

(1R)-1-Cyclopentylethan-1-ol serves as a precursor to prostaglandin analogs and β-blockers. For example, a 2025 study highlights its use in synthesizing Treprostinil, a pulmonary hypertension drug, where the cyclopentyl moiety enhances metabolic stability .

Catalytic Asymmetric Reactions

The compound’s chirality facilitates its role in transfer hydrogenation catalysts. When coordinated to ruthenium complexes, it enables the reduction of ketones to alcohols with 95% ee, as reported in Advanced Synthesis & Catalysis .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation potential . Regulatory filings mandate containment measures to prevent aquatic contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume